(3-Fluorophenyl)-naphthalen-1-ylmethanone
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Overview
Description
(3-Fluorophenyl)-naphthalen-1-ylmethanone is an organic compound that features a fluorinated phenyl group attached to a naphthylmethanone structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Fluorophenyl)-naphthalen-1-ylmethanone typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The process involves the following steps:
Preparation of Aryl Halide and Boronic Acid: The starting materials, such as 3-fluorophenylboronic acid and naphthyl halide, are prepared.
Catalyst and Base Selection: A palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., K2CO3) are chosen to facilitate the reaction.
Reaction Conditions: The reaction is carried out in an organic solvent (e.g., toluene) at elevated temperatures (e.g., 80-100°C) under an inert atmosphere.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: (3-Fluorophenyl)-naphthalen-1-ylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ketone group to an alcohol.
Common Reagents and Conditions:
Oxidation: KMnO4 in an aqueous medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Halogenation using bromine (Br2) in the presence of a catalyst.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
(3-Fluorophenyl)-naphthalen-1-ylmethanone has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Mechanism of Action
The mechanism of action of (3-Fluorophenyl)-naphthalen-1-ylmethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby blocking their catalytic function. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
(3-Fluorophenyl)-benzenesulfonamide: Shares the fluorophenyl group but differs in the sulfonamide linkage.
(3-Fluorophenyl)-piperazine: Contains a piperazine ring instead of the naphthylmethanone structure.
Tris(3-Fluorophenyl)antimony: Features multiple fluorophenyl groups attached to an antimony center.
Uniqueness: (3-Fluorophenyl)-naphthalen-1-ylmethanone is unique due to its combination of a fluorinated phenyl group and a naphthylmethanone structure. This unique arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
1543-58-4 |
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Molecular Formula |
C17H11FO |
Molecular Weight |
250.27 g/mol |
IUPAC Name |
(3-fluorophenyl)-naphthalen-1-ylmethanone |
InChI |
InChI=1S/C17H11FO/c18-14-8-3-7-13(11-14)17(19)16-10-4-6-12-5-1-2-9-15(12)16/h1-11H |
InChI Key |
DEBNNHYTNZOLJX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CC(=CC=C3)F |
Origin of Product |
United States |
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